[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
Overview
Description
[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol is an organic compound that features a nitrophenyl group attached to an oxazole ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [3-(3-Aminophenyl)-1,2-oxazol-5-yl]methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
[3-(4-Nitrophenyl)-1,2-oxazol-5-yl]methanol: Similar structure but with the nitro group in the para position.
[3-(3-Nitrophenyl)-1,2-oxazol-4-yl]methanol: Similar structure but with the oxazole ring substituted at a different position.
Uniqueness: [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol is unique due to the specific positioning of the nitro group and the oxazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
[3-(3-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-2-1-3-8(4-7)12(14)15/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUMJFRFUSYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457269 | |
Record name | [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438565-35-6 | |
Record name | 3-(3-Nitrophenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438565-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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